1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone
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Description
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C14H16N4OS and its molecular weight is 288.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
Organocatalytic Synthesis of Triazoles : The compound has been associated with the synthesis of 1,5-disubstituted 1,2,3-triazoles, highlighting its potential application in creating a wide range of triazole derivatives. These derivatives are noted for their synthetic and medicinal applications, showing high rate and selectivity, under solvent-free conditions, suggesting a vast library of triazoles could be generated for further pharmacological screening (Ramachary, Krishna, Gujral, & Reddy, 2015).
Antimicrobial Agents : Novel 1,2,3-triazole derivatives synthesized through click-reaction methods have demonstrated broad-spectrum antibacterial activity, underscoring the importance of such compounds in addressing antibiotic resistance. The process leverages copper(I) catalysis for efficient synthesis, suggesting that modifications of the core compound could yield potent antimicrobial agents (Pervaram, Ashok, Rao, Sarasija, & Reddy, 2017).
Advancements in Heterocyclic Chemistry
Heterocyclic Compound Synthesis : The compound serves as a starting point for the creation of heterocyclic compounds with potential physiological effects. Research has indicated that combining different azacyclic fragments can lead to new compounds with a variety of biological activities, suggesting its role in the development of novel therapeutic agents (ChemChemTech, 2022).
Properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(5-10-3-4-20-9-10)17-6-12(7-17)18-8-13(15-16-18)11-1-2-11/h3-4,8-9,11-12H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLLCWWHCANEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.